
1-(Butylsulfonyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfonyl)-4-(2-ethoxyphenyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a butylsulfonyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1-(2-ethoxyphenyl)piperazine+butylsulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ethoxy group can be reduced to an ethyl group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethyl-substituted piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butylsulfonyl)-4-(2-ethoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The butylsulfonyl group can enhance the compound’s binding affinity to its target, while the ethoxyphenyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)piperazine: Lacks the butylsulfonyl group, which may result in different biological activity and chemical reactivity.
1-(Butylsulfonyl)piperazine: Lacks the ethoxyphenyl group, which can affect its solubility and binding properties.
Uniqueness: 1-(Butylsulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both the butylsulfonyl and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-butylsulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-3-5-14-22(19,20)18-12-10-17(11-13-18)15-8-6-7-9-16(15)21-4-2/h6-9H,3-5,10-14H2,1-2H3 |
InChI Key |
PMRZEKPVZNASIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10967397.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10967402.png)
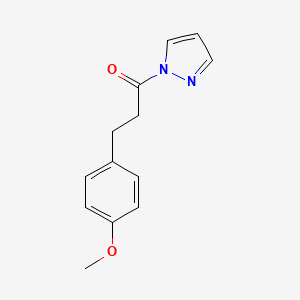
![{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}(oxo)acetic acid](/img/structure/B10967421.png)

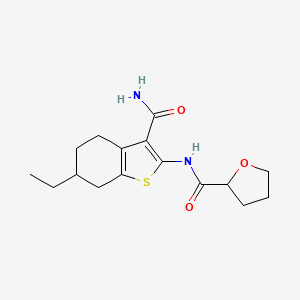
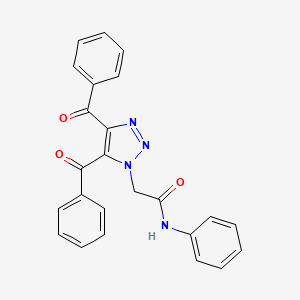
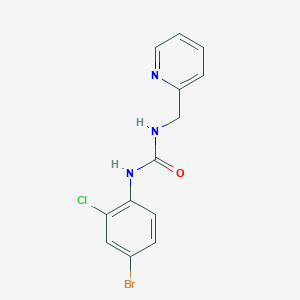
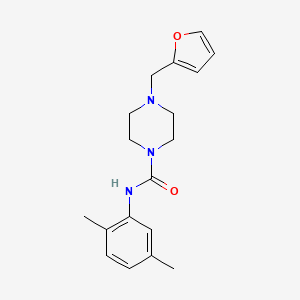
![2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967456.png)
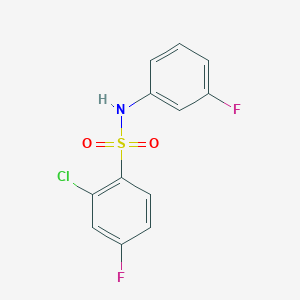
![N-cyclopentyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10967471.png)
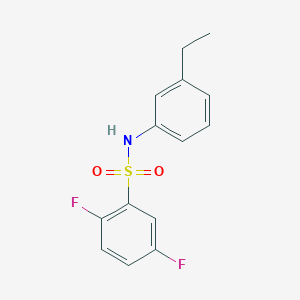
![N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B10967490.png)
